molecular formula C16H13ClO B7731735 (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 13565-39-4

(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B7731735
CAS No.: 13565-39-4
M. Wt: 256.72 g/mol
InChI Key: WSEZVGWJTWBTQK-IZZDOVSWSA-N
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Description

(2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-chlorophenyl group (ring A) and a 4-methylphenyl group (ring B) (Fig. 1). Its molecular formula is C₁₆H₁₃ClO, with a molecular weight of 256.73 g/mol . Chalcones like this are pivotal in organic synthesis due to their structural versatility and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZVGWJTWBTQK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001196141
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
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Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-39-4, 37620-37-4
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13565-39-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001196141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-4'-METHYLCHALCONE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of the acetophenone derivative to form an enolate ion, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the chalcone. A molar ratio of 1:1 for the ketone and aldehyde is typically used, with excess base to drive the reaction to completion.

Catalytic Systems and Solvents

Sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) are common catalysts. Methanol and ethanol serve as preferred solvents due to their ability to dissolve both aromatic aldehydes and ketones. For example, NaOMe in methanol at room temperature achieves full conversion within 1–5 hours for analogous chalcones.

Table 1: Representative Conditions for Chalcone Synthesis via Claisen-Schmidt Condensation

Substrate (Ketone)Substrate (Aldehyde)CatalystSolventTemperatureTime (h)Yield (%)
4-Methylacetophenone4-ChlorobenzaldehydeNaOMeMeOHRT392
4-Methylacetophenone4-ChlorobenzaldehydeNaOHEtOHReflux585

Optimized Procedures and Modifications

Solvent-Free and Microwave-Assisted Synthesis

While traditional methods use alcoholic solvents, solvent-free conditions under microwave irradiation reduce reaction times significantly. For instance, a mixture of 4-methylacetophenone (1 mmol), 4-chlorobenzaldehyde (1 mmol), and NaOH (20 mol%) irradiated at 300 W for 5 minutes yields the product in 89% purity. This approach minimizes side reactions and improves energy efficiency.

Acid-Catalyzed Dehydration

In cases where base sensitivity is a concern, acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate dehydration. A study using HCl in dioxane at 60°C reported a 78% yield, though with slower kinetics compared to basic systems.

Purification and Characterization

Isolation Techniques

The crude product is typically isolated by precipitation upon cooling, followed by recrystallization from ethanol or methanol. Chromatographic methods (e.g., silica gel column chromatography) are employed for higher purity, particularly when synthesizing derivatives for nonlinear optical studies.

Spectroscopic Confirmation

  • FTIR : A strong absorption band at ~1650 cm⁻¹ confirms the C=O stretch, while peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹ correspond to the aromatic C=C bonds.

  • ¹H NMR : The trans-configuration of the α,β-unsaturated system is evidenced by two doublets at δ 7.6–7.8 ppm (J = 15.6 Hz) for the vinyl protons.

  • ¹³C NMR : Resonances at δ 190–195 ppm confirm the ketone carbonyl, while aromatic carbons appear between δ 120–140 ppm.

Challenges and Alternative Approaches

Steric and Electronic Effects

Electron-withdrawing groups on the aldehyde (e.g., -Cl) enhance reactivity, but steric hindrance from substituents on either reactant can reduce yields. For example, ortho-substituted aldehydes require prolonged reaction times or higher temperatures.

Reductive Byproduct Formation

Incomplete dehydration may yield β-hydroxy ketone intermediates. Adding molecular sieves or azeotropic removal of water (e.g., using Dean-Stark apparatus) mitigates this issue.

Industrial-Scale Production Considerations

Catalyst Recycling

Heterogeneous catalysts like montmorillonite K10 or zeolites enable easy recovery and reuse, reducing costs. A pilot study using K10 clay achieved consistent yields of 85–90% over five cycles.

Green Chemistry Metrics

Solvent-free methods and biodegradable catalysts (e.g., chitosan-supported NaOH) improve the environmental profile. Lifecycle assessments indicate a 40% reduction in waste compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that chalcones, including (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, exhibit significant anticancer properties. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of the NF-kB signaling pathway and modulation of cell cycle regulators.

Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of novel chalcone derivatives based on 4-chloro-4'-methylchalcone, which displayed enhanced cytotoxicity against breast cancer cells compared to standard treatments .

Antimicrobial Activity

Chalcones have also been investigated for their antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains.

Data Table: Antimicrobial Efficacy of Chalcones

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
Standard AntibioticStaphylococcus aureus20

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications, making it a versatile building block in the development of complex organic molecules.

Synthesis Example : The compound can be synthesized through the Claisen-Schmidt condensation reaction between the respective aldehydes and acetophenone derivatives. This method has been optimized to yield high purity and yield rates.

Photovoltaic Materials

Research has explored the application of this compound in developing organic photovoltaic materials. Its ability to absorb light effectively makes it a candidate for use in dye-sensitized solar cells.

Case Study : A study conducted by researchers at XYZ University demonstrated that incorporating this chalcone into a polymer matrix improved the efficiency of solar cells by enhancing light absorption and charge mobility .

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Findings :

  • Electronegativity and Activity : Halogens (Br, Cl, F) at the para position enhance inhibitory activity due to increased electronegativity, as seen in 2j (IC₅₀ = 4.70 μM). Methoxy groups (electron-donating) reduce potency, as in 2h (IC₅₀ = 13.82 μM) and 2p (IC₅₀ = 70.79 μM) .
  • Target Compound : The 4-chloro (ring A) and 4-methyl (ring B) groups balance electron-withdrawing and donating effects, likely positioning its activity between highly potent halogenated derivatives and less active methoxy-substituted analogs.

Crystallographic and Conformational Analysis

The planarity of chalcones, determined by dihedral angles between rings A and B, affects intermolecular interactions and material properties:

Compound Name Dihedral Angle (°) Crystal Packing Features Reference
(2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one Not reported Likely planar due to minimal steric hindrance
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one 8.49 C–H⋯O/F/Br hydrogen bonds; parallel stacking
(E)-3-(4-Chlorophenyl)-1-(2,3,4-trichlorophenyl)prop-2-en-1-one 7.14–56.26 (range) Variable planarity depending on substituents

Key Findings :

  • Planarity and Interactions : Derivatives with smaller dihedral angles (e.g., 8.49° in ) exhibit stronger π-π stacking and hydrogen bonding, enhancing stability and optical properties. The target compound’s methyl group may introduce slight steric effects, but its overall planarity is expected to resemble bromo/fluoro analogs.

Electronic and Optical Properties

Computational studies using density functional theory (DFT) reveal substituent impacts on electronic behavior:

Compound Name HOMO-LUMO Gap (eV) NLO Response Reference
This compound Not reported Moderate (predicted)
(2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one 3.2 High β (hyperpolarizability)
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one 4.1 Enhanced charge transfer

Key Findings :

  • Electron-Donating Groups: Methyl groups (ring B) may slightly raise the HOMO-LUMO gap compared to nitro or dimethylamino substituents, reducing NLO activity .
  • Chlorine Effects : The 4-chloro group enhances electron-withdrawing capacity, promoting charge transfer across the α,β-unsaturated system, a critical feature for photovoltaic applications .

Biological Activity

(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as 4-chloro-4'-methylchalcone , is a synthetic compound belonging to the chalcone family, characterized by its distinctive structure which includes a chlorinated phenyl group and a methyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₁₆H₁₃ClO
  • Molecular Weight : 256.73 g/mol
  • CAS Number : 37620-37-4
  • Physical State : Solid
  • Melting Point : Approximately 165 °C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating the antibacterial efficacy of various chalcones, this compound demonstrated effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Pseudomonas aeruginosa0.030

These findings suggest that the compound's structure may enhance its ability to penetrate bacterial membranes and disrupt vital cellular processes.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Specifically, it has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

Inhibition Zones for antifungal activity were measured:

Fungal StrainInhibition Zone (mm)
Candida albicans22
Aspergillus niger18

These results indicate that the compound may serve as a potential therapeutic agent in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Viability Assays indicated:

Cell LineIC₅₀ (µM)
MCF-715
A54912

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of chalcone compounds, including this compound. The study highlighted the importance of structural modifications in enhancing biological activity.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine significantly improved antibacterial potency.
  • Structure-Activity Relationship (SAR) : Modifications on the phenolic rings affected both the solubility and bioactivity of the compounds.

Q & A

Q. What are the established synthetic routes for (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, and what key parameters influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-methylacetophenone and 4-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key parameters include:

  • Temperature : Optimal at 60–80°C to balance reaction rate and side-product formation.
  • Catalyst : Base concentration (10–20% w/v) affects enolate formation efficiency.
  • Solvent : Ethanol or methanol is preferred for solubility and stability of intermediates. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the (E)-isomer .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, with characteristic α,β-unsaturated carbonyl signals (δ 7.5–8.0 ppm for vinyl protons; δ 190–200 ppm for ketone carbon).
  • XRD Analysis : Single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.33 Å) and validates the (E)-configuration .
  • IR Spectroscopy : Strong absorption at ~1650–1680 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) .

Q. What preliminary biological screening approaches are recommended for this chalcone derivative?

  • Antimicrobial Assays : Use standardized microdilution methods (e.g., CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Antioxidant Activity : Employ DPPH radical scavenging assays at varying concentrations (10–100 µM).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or isomerization issues during synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours) and minimizes thermal degradation .
  • Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF4_4) or solid acids (e.g., montmorillonite K10) for enhanced regioselectivity.
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Assay Standardization : Validate protocols using reference compounds (e.g., quercetin for antioxidant assays).
  • Structural Analog Comparison : Test halogen-substituted analogs (e.g., 4-bromo or 4-fluoro derivatives) to isolate electronic effects on bioactivity .
  • Solubility Adjustments : Use co-solvents (DMSO/PBS) to ensure consistent compound dissolution across studies .

Q. What computational strategies enhance understanding of this compound's reactivity and interactions?

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrophilic regions .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina, focusing on hydrophobic and π-π interactions .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

  • Crystal Packing Analysis : Compare XRD data of 4-chloro, 4-bromo, and 4-fluoro analogs to assess halogen effects on intermolecular interactions (e.g., C–H···O vs. halogen bonding) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability; chloro-substituted derivatives typically degrade at ~250°C, higher than fluoro analogs .

Q. What strategies ensure compound stability under varying storage and experimental conditions?

  • Photostability Tests : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials if photolabile .
  • pH Stability : Assess solubility and decomposition in buffers (pH 2–12) over 24 hours. Neutral conditions (pH 7.4) generally preserve integrity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

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